

Comprehensive Analytical Characterization of 5-Formyl-2-hydroxybenzamide

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Compound of Interest

Compound Name: 5-Formyl-2-hydroxybenzamide

CAS No.: 76143-20-9

Cat. No.: B2366987

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Executive Summary & Strategic Context

5-Formyl-2-hydroxybenzamide (CAS: 76143-20-9) is a critical pharmacophore often encountered as a synthetic intermediate in the production of hemoglobin modulators (e.g., Voxelotor analogs) and as a degradation impurity in bronchodilators like Formoterol. Its structural duality—possessing an oxidizable aldehyde, an acidic phenol, and a hydrolyzable amide—presents a unique "analytical triad" of instability.

This guide moves beyond basic identification. It provides a self-validating analytical framework designed to detect the subtle degradation pathways (oxidation to carboxylic acids, amide hydrolysis) that standard generic methods often miss.

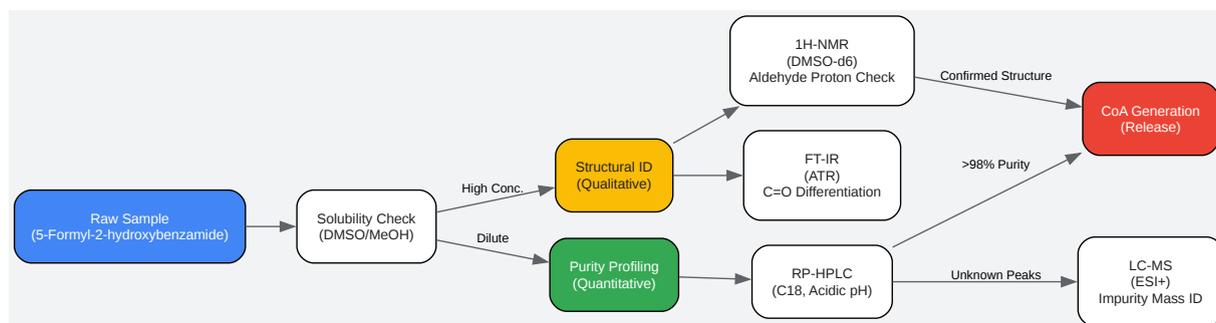
Key Physicochemical Parameters:

Parameter	Value / Characteristic	Analytical Implication
Molecular Formula	C₈H₇NO₃ (MW: 165.15 g/mol)	Detectable by LC-MS (ESI+) as [M+H]⁺ 166.15
pKa (Phenolic)	~6.2 (Predicted)	Crucial: Mobile phase pH must be < 4.0 to suppress ionization and prevent peak tailing.
Solubility	DMSO (High), Methanol (Moderate), Water (Low/pH dependent)	Sample diluent must contain organic modifier (e.g., 50% MeOH).

| Reactivity | Aldehyde (C-5) & Amide (C-1) | Susceptible to air oxidation (to 5-carboxy) and hydrolysis. |

Analytical Workflow Visualization

The following diagram outlines the decision logic for characterizing this compound, ensuring orthogonal validation across technique boundaries.



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Figure 1: Orthogonal analytical workflow ensuring structural confirmation precedes quantitative purity assessment.

Spectroscopic Identification Protocols

A. Nuclear Magnetic Resonance (NMR)

Objective: Distinguish the aldehyde proton from the amide protons and verify the 1,2,4-substitution pattern.

- Solvent: DMSO- d_6 (Chloroform is unsuitable due to poor solubility).
- Key Assignments (Expected):
 - δ 12.0+ ppm (Broad s, 1H): Phenolic -OH. Extremely downfield due to intramolecular Hydrogen bonding with the amide carbonyl.
 - δ 9.8–10.0 ppm (s, 1H): Aldehyde -CHO. Critical Check: If this peak diminishes and a broad peak appears at 11-13 ppm, the sample has oxidized to the carboxylic acid.
 - δ 8.0–8.5 ppm (Broad s, 2H): Amide -NH₂. Often split or broad due to restricted rotation.
 - δ 7.0–8.2 ppm (m, 3H): Aromatic protons. Look for doublet (ortho coupling) and singlet (meta coupling) typical of 1,2,4-substitution.

B. FT-IR Spectroscopy (ATR Method)

Objective: Differentiate the two carbonyl environments (Amide vs. Aldehyde).

- Protocol: Solid state ATR (Diamond crystal).
- Diagnostic Bands:
 - 3100–3400 cm^{-1} : Amide N-H stretching (Doublet).
 - 1680–1700 cm^{-1} : Aldehyde C=O stretch.
 - 1640–1660 cm^{-1} : Amide I band (C=O). Note: This will be shifted lower than typical esters due to conjugation and H-bonding.

- 2700–2800 cm^{-1} : The "Fermi Doublet" (C-H stretch of the aldehyde). Validation: Presence of this doublet confirms the aldehyde is intact.

High-Performance Liquid Chromatography (HPLC) Protocol[1][2]

Challenge: The phenolic group causes peak tailing on standard silica columns, and the aldehyde is reactive. Solution: Use a fully end-capped C18 column with an acidic mobile phase to keep the phenol protonated (neutral).

Method Parameters (Standardized)

Parameter	Setting / Specification	Rationale
Column	Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 μm) or equiv.	High surface area, end-capped to reduce silanol interactions with the amide.
Mobile Phase A	0.1% Formic Acid in Water	Maintains pH ~2.7, suppressing phenol ionization (pKa ~6.2).
Mobile Phase B	Acetonitrile (HPLC Grade)	Sharpens peaks compared to Methanol; lower backpressure.
Flow Rate	1.0 mL/min	Standard backpressure management.
Column Temp	30°C	Improves reproducibility of retention times.
Detection	UV @ 254 nm (Purity) & 280 nm (ID)	254 nm is universal for aromatics; 280 nm is specific for the phenolic system.
Injection Volume	5–10 μL	Prevent column overload.

Gradient Table

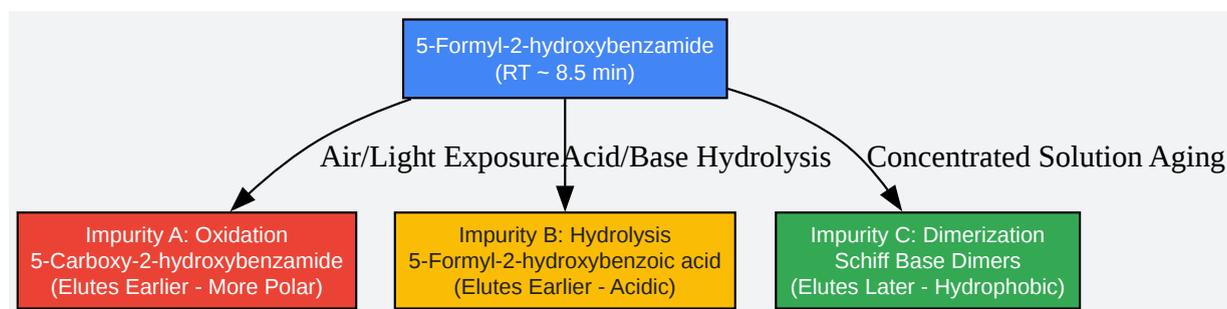
Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration / Injection
2.0	95	5	Isocratic Hold (Polar impurities)
15.0	40	60	Linear Gradient
18.0	5	95	Wash (Elute dimers/oligomers)
20.0	5	95	Hold
20.1	95	5	Re-equilibration
25.0	95	5	Ready for next injection

Sample Preparation (Critical Steps)

- Weighing: Accurately weigh 10 mg of substance into an amber volumetric flask (protect from light to prevent photo-oxidation).
- Dissolution: Add 5 mL Methanol. Sonicate for 5 minutes. The compound dissolves better in MeOH than ACN.
- Dilution: Make up to volume (10 mL) with 0.1% Formic Acid in Water.
 - Why? Matching the sample solvent to the initial mobile phase (high aqueous) prevents "solvent shock" which causes split peaks for early eluters.
- Filtration: Filter through 0.22 μm PTFE or Nylon syringe filter.

Impurity Profiling Logic

When analyzing **5-Formyl-2-hydroxybenzamide**, three specific impurities are statistically most probable. The analytical method must resolve these from the main peak.



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Figure 2: Degradation pathways and relative elution order logic.

- Impurity A (Oxidation): The aldehyde oxidizes to a carboxylic acid. This increases polarity, causing it to elute before the main peak.
- Impurity B (Hydrolysis): The amide hydrolyzes to the acid. Also elutes before the main peak.
- Differentiation: To distinguish A from B, use LC-MS.[1] Impurity A (+16 mass units), Impurity B (+1 mass unit, -NH₂ to -OH exchange).

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